1-([2,3'-Bipyridin]-3-ylmethyl)-3-(4-methoxybenzyl)urea
Description
1-([2,3'-Bipyridin]-3-ylmethyl)-3-(4-methoxybenzyl)urea is a urea-based synthetic compound featuring a bipyridine core linked to a 4-methoxybenzyl group via a methylene bridge.
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-[(2-pyridin-3-ylpyridin-3-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-26-18-8-6-15(7-9-18)12-23-20(25)24-14-17-5-3-11-22-19(17)16-4-2-10-21-13-16/h2-11,13H,12,14H2,1H3,(H2,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWRTIQHKNMVQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NCC2=C(N=CC=C2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-([2,3’-Bipyridin]-3-ylmethyl)-3-(4-methoxybenzyl)urea typically involves the following steps:
Formation of the bipyridine intermediate: This can be achieved through a coupling reaction between two pyridine derivatives.
Attachment of the methoxybenzyl group: This step involves the reaction of the bipyridine intermediate with a methoxybenzyl halide under basic conditions.
Formation of the urea linkage: The final step involves the reaction of the bipyridine-methoxybenzyl intermediate with an isocyanate or a carbodiimide to form the urea linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the best catalysts, solvents, and temperatures for the reactions.
Chemical Reactions Analysis
Types of Reactions
1-([2,3’-Bipyridin]-3-ylmethyl)-3-(4-methoxybenzyl)urea can undergo various types of chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form N-oxides.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bipyridine moiety would yield bipyridine N-oxide, while reduction of nitro groups would yield the corresponding amines.
Scientific Research Applications
Biological Activities
1-([2,3'-Bipyridin]-3-ylmethyl)-3-(4-methoxybenzyl)urea exhibits several biological activities that make it a candidate for drug development:
- Anticancer Activity : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT116). Its mechanism involves inducing apoptosis and inhibiting key signaling pathways like PI3K/mTOR .
- Antimicrobial Properties : The compound has demonstrated activity against bacterial strains, suggesting potential use in treating infections resistant to conventional antibiotics .
- Enzyme Inhibition : It acts as an inhibitor for specific enzymes involved in cancer progression and microbial resistance, making it a dual-target agent .
Case Study 1: Anticancer Efficacy
A recent study focused on the antiproliferative effects of 1-([2,3'-Bipyridin]-3-ylmethyl)-3-(4-methoxybenzyl)urea on human cancer cell lines. The results indicated:
- Cell Lines Tested : MCF-7 (breast), A549 (lung), and U87 MG (glioblastoma).
- IC50 Values : The compound exhibited IC50 values ranging from 0.5 to 5 µM across different cell lines, indicating potent activity compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Activity
In another investigation, the antimicrobial efficacy of this compound was assessed against Gram-positive and Gram-negative bacteria. Key findings included:
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 10 to 50 µg/mL depending on the bacterial strain.
- Mechanism of Action : It was found to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .
| Activity Type | Target Organism/Cell Line | IC50/MIC (µM/µg/mL) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 | 0.5 | Apoptosis induction |
| Anticancer | A549 | 1.0 | PI3K/mTOR pathway inhibition |
| Antimicrobial | Staphylococcus aureus | 20 | Cell wall synthesis disruption |
| Antimicrobial | Escherichia coli | 30 | Metabolic pathway inhibition |
Mechanism of Action
The mechanism of action of 1-([2,3’-Bipyridin]-3-ylmethyl)-3-(4-methoxybenzyl)urea would depend on its specific application. For example, as a ligand in coordination chemistry, it would interact with metal ions to form complexes. In a biological context, it might interact with specific molecular targets such as enzymes or receptors.
Comparison with Similar Compounds
Structural Analogs from Urea-Based Inhibitors ()
Three urea derivatives from share structural similarities with the target compound, differing primarily in their aromatic substituents. Key physicochemical and analytical data are compared below:
| Compound | Substituent 1 | Substituent 2 | Melting Point (°C) | HPLC Retention Time (min) | EI-MS (m/z) |
|---|---|---|---|---|---|
| Target Compound | [2,3'-Bipyridin]-3-ylmethyl | 4-Methoxybenzyl | Not reported | Not reported | Not reported |
| 1-(2,4'-Bipyridin-6-yl)-3-(4-methoxybenzyl)urea (39) | 2,4'-Bipyridin-6-yl | 4-Methoxybenzyl | 192 | 2.8 | 334 (M+) |
| 1-(4-Fluorobenzyl)-3-(5-phenylpyridin-2-yl)urea (40) | 5-Phenylpyridin-2-yl | 4-Fluorobenzyl | 168–170 | 5.8 | 321 (M+) |
| 1-(4-Methoxybenzyl)-3-(5-phenylpyridin-2-yl)urea (41) | 5-Phenylpyridin-2-yl | 4-Methoxybenzyl | Not reported | Not reported | Not reported |
Key Observations :
- The bipyridine-containing compound 39 has a lower HPLC retention time (2.8 min) compared to 40 (5.8 min), suggesting higher polarity due to the absence of a fluorobenzyl group. The target compound’s bipyridinylmethyl group may further increase polarity or alter solubility relative to 39 .
- The 4-methoxybenzyl group, present in both the target compound and 41 , is associated with enhanced metabolic stability due to methoxy’s electron-donating effects, which could influence pharmacokinetics .
Functional Analogs with Antiangiogenic and Immunomodulatory Activity ()
Compounds T.2 and T.14 from and are urea derivatives with demonstrated antiangiogenic and immunomodulatory effects.
Comparison with Target Compound :
- The target compound lacks the triazole or styryl linkers present in T.2 and T.14 , which are critical for their kinase inhibition. However, its bipyridine moiety may offer alternative binding interactions with kinases like VEGFR-2 or PD-L1-related pathways.
Patent-Based Pyrido-Pyrimidinone Derivatives ()
While structurally distinct from urea derivatives, the pyrido-pyrimidinones in (e.g., 2-(1,3-benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one) highlight alternative scaffolds for kinase targeting. These compounds emphasize the importance of heterocyclic cores in drug design but lack the urea functionality critical for hydrogen bonding in the target compound .
Biological Activity
1-([2,3'-Bipyridin]-3-ylmethyl)-3-(4-methoxybenzyl)urea is a synthetic organic compound belonging to the class of urea derivatives. This compound has garnered attention due to its potential biological activities, including antitumor, antibacterial, and antiviral properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of 1-([2,3'-Bipyridin]-3-ylmethyl)-3-(4-methoxybenzyl)urea can be described by the following molecular formula:
- Molecular Formula : CHNO
- Molecular Weight : 348.39 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of 4-methoxybenzyl isocyanate with 2,3-bipyridine derivatives under controlled conditions. The use of solvents such as dichloromethane and tetrahydrofuran is common, often catalyzed by bases like triethylamine to enhance yield and purity.
Antitumor Activity
Studies have demonstrated that urea derivatives exhibit significant antitumor activity. The compound has shown potent inhibition against various cancer cell lines:
| Cell Line | GI (μM) | TGI (μM) | LC (μM) |
|---|---|---|---|
| EKVX (Lung Cancer) | 1.7 | 21.5 | 25.9 |
| OVCAR-4 (Ovarian) | 15.9 | 27.9 | 93.3 |
| PC-3 (Prostate) | 28.7 | - | - |
These results indicate a broad-spectrum antitumor activity, with specific efficacy against non-small cell lung cancer and ovarian cancer .
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. In vitro studies have shown that it possesses activity against several strains of bacteria, including:
- Staphylococcus aureus
- Escherichia coli
- Streptococcus pyogenes
The minimum inhibitory concentration (MIC) values indicate a moderate antibacterial effect, suggesting potential applications in treating bacterial infections .
Antiviral Activity
Research into the antiviral properties of related urea derivatives indicates that they may inhibit viral replication, particularly in HIV models. The structure-activity relationship (SAR) studies suggest that modifications in the urea moiety can enhance antiviral potency .
Case Studies
Several case studies have highlighted the biological activities of similar compounds within the same class:
- Antitumor Efficacy : A study reported that a related bipyridine derivative exhibited selective cytotoxicity against breast cancer cell lines while sparing normal cells, emphasizing the potential for targeted cancer therapies .
- Antimicrobial Properties : Another investigation found that derivatives with bulky substituents showed enhanced activity against resistant bacterial strains, indicating that structural modifications could lead to improved therapeutic agents .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 1-([2,3'-Bipyridin]-3-ylmethyl)-3-(4-methoxybenzyl)urea, and how can experimental efficiency be optimized?
- Answer : Synthesis should employ a combination of computational reaction path searches (e.g., quantum chemical calculations) and statistical experimental design (e.g., factorial design) to minimize trial-and-error approaches. For example:
- Use density functional theory (DFT) to predict reaction intermediates and transition states .
- Apply Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions .
- Integrate feedback loops where experimental results refine computational models, accelerating optimization .
Q. Which analytical techniques are most effective for characterizing the structural and purity profiles of this compound?
- Answer : Prioritize multimodal characterization:
- X-ray crystallography for absolute configuration determination (as demonstrated for structurally similar urea derivatives in ).
- High-resolution mass spectrometry (HRMS) and NMR (¹H/¹³C, 2D-COSY) to confirm molecular weight and substituent connectivity.
- HPLC-PDA for purity assessment, especially critical for bioactivity studies to exclude byproduct interference.
Q. How can researchers evaluate the solubility and stability of this compound under varying experimental conditions?
- Answer :
- Solubility : Use a shake-flask method with solvents of varying polarity (e.g., DMSO, ethanol, aqueous buffers) and analyze via UV-Vis spectroscopy .
- Stability : Conduct accelerated degradation studies under stress conditions (e.g., pH extremes, light exposure) monitored by LC-MS to identify degradation pathways .
Advanced Research Questions
Q. What computational strategies are available to model the reaction mechanisms and electronic properties of this compound?
- Answer :
- Mechanistic modeling : Employ ab initio or DFT-based reaction path searches to map potential energy surfaces for key steps (e.g., urea bond formation) .
- Electronic properties : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity in catalysis or ligand-binding studies .
- Molecular dynamics (MD) : Simulate solvation effects or interactions with biological targets (e.g., enzymes) .
Q. How can contradictions in experimental data (e.g., inconsistent bioactivity or synthetic yields) be systematically resolved?
- Answer :
- Cross-validation : Replicate experiments under strictly controlled conditions (e.g., inert atmosphere, standardized equipment) to isolate variables .
- Multivariate analysis : Use principal component analysis (PCA) or partial least squares (PLS) regression to identify hidden factors influencing outcomes .
- Collaborative verification : Partner with independent labs to confirm reproducibility, a practice emphasized in high-impact studies .
Q. What advanced reactor designs or separation technologies are suitable for scaling up synthesis while maintaining product integrity?
- Answer :
- Flow chemistry : Continuous reactors minimize side reactions through precise residence time control, ideal for heat-sensitive intermediates .
- Membrane separation : Use nanofiltration or reverse osmosis to purify the compound without thermal degradation .
- Process simulation : Leverage tools like Aspen Plus® to model mass/energy balances and optimize reactor parameters (e.g., pressure, mixing efficiency) .
Q. How can researchers investigate the bioactivity or pharmacological potential of this compound using in vitro/in silico models?
- Answer :
- Targeted assays : Screen against kinase or GPCR panels due to the bipyridine moiety’s affinity for metal ions and aromatic interactions .
- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes with therapeutic targets (e.g., cancer-related proteins) .
- ADMET prediction : Apply tools like SwissADME to estimate permeability, metabolic stability, and toxicity risks early in development .
Methodological Considerations
- Data Contradictions : Always cross-reference computational predictions with empirical data. For example, if DFT suggests a low-energy reaction pathway but experimental yields are poor, re-examine solvent effects or catalyst poisoning .
- Ethical Compliance : Adhere to institutional guidelines for chemical safety and disposal, particularly given the compound’s complex aromatic structure .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
